N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea
Description
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea is a synthetic urea derivative characterized by a tetrazole ring and a chloro-substituted aromatic system. The compound features a 5-chloro-2-(2H-tetrazol-5-yl)phenyl group linked to a cyclohexylurea moiety. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry or agrochemical applications.
Properties
CAS No. |
674301-85-0 |
|---|---|
Molecular Formula |
C14H17ClN6O |
Molecular Weight |
320.78 g/mol |
IUPAC Name |
1-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H17ClN6O/c15-9-6-7-11(13-18-20-21-19-13)12(8-9)17-14(22)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,22)(H,18,19,20,21) |
InChI Key |
VIHUJYSJRFKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea typically involves the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization .
Chemical Reactions Analysis
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
a) N-(2-Chloro-4-pyridinyl)-N’-phenylurea (Forchlorfenuron)
b) N-(2-Methylcyclohexyl)-N’-phenylurea (Siduron)
- Structure : Combines a methylcyclohexyl group with a phenylurea.
- Key Differences : Siduron lacks the tetrazole and chloro substituents, resulting in reduced aromaticity and electrophilic character compared to the target compound.
- Applications : Used as a pre-emergence herbicide, emphasizing the importance of urea frameworks in herbicide design .
Tetrazole-Containing Compounds
a) 2-Chloro-N-[5-(5-Cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide
- Structure : Features a tetrazole ring fused to a fluorophenyl group and an acetamide side chain.
- Key Differences : The acetamide group and fluorine substituent differentiate it from the target compound’s urea linkage and chlorine atom.
- Relevance : Demonstrates the versatility of tetrazole rings in modifying pharmacokinetic properties, such as metabolic stability .
b) 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
- Structure : Combines benzoxazole, triazole-thione, and chloro-substituted phenyl groups.
- Key Differences : The benzoxazole and triazole-thione systems introduce additional heterocyclic complexity absent in the target compound.
- Research Findings : Exhibits antimicrobial activity, suggesting that chloro-aromatic systems paired with nitrogen-rich heterocycles enhance bioactivity .
Structural and Functional Analysis
Table: Comparative Analysis of Key Features
Key Insights
- Chloro Substituents : The presence of chlorine in aromatic systems (e.g., in the target compound and forchlorfenuron) enhances lipophilicity and resistance to oxidative degradation, critical for environmental persistence in agrochemicals .
- Tetrazole vs. Triazole : Tetrazole rings (as in the target compound) offer higher acidity (pKa ~4–5) compared to triazoles, influencing hydrogen-bonding interactions in biological targets .
- Urea Linkage : The urea group facilitates hydrogen bonding with enzymes or receptors, a feature exploited in both herbicides (e.g., siduron) and drug candidates .
Research Implications and Gaps
Further studies should focus on:
Synthesis Optimization : Leveraging crystallographic tools like SHELX for structural elucidation.
Biological Screening : Evaluating antimicrobial or plant-growth-modulating activity, as seen in related compounds .
SAR Studies : Systematically varying the tetrazole, urea, and cyclohexyl groups to refine activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
